molecular formula C8H15NO3 B13318914 2-(3-Amino-2,2-dimethyloxolan-3-yl)acetic acid

2-(3-Amino-2,2-dimethyloxolan-3-yl)acetic acid

Cat. No.: B13318914
M. Wt: 173.21 g/mol
InChI Key: KSXXUEWQVLLYHH-UHFFFAOYSA-N
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Description

2-(3-Amino-2,2-dimethyloxolan-3-yl)acetic acid is a chemical compound with the molecular formula C8H15NO3. This compound features an oxolane ring substituted with an amino group and a carboxylic acid group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-2,2-dimethyloxolan-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of azobisisobutyronitrile (AIBN) as a radical initiator, along with hypophosphorous acid and triethylamine under reflux conditions in 1-propanol . This reaction yields the desired oxolane ring structure with the amino and carboxylic acid functional groups.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-2,2-dimethyloxolan-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

2-(3-Amino-2,2-dimethyloxolan-3-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Amino-2,2-dimethyloxolan-3-yl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3,4-oxadiazole derivatives: These compounds share similar structural features and chemical reactivity.

    Indole-3-acetic acid: Another compound with a carboxylic acid group and biological activity.

Uniqueness

2-(3-Amino-2,2-dimethyloxolan-3-yl)acetic acid is unique due to its specific oxolane ring structure, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

2-(3-amino-2,2-dimethyloxolan-3-yl)acetic acid

InChI

InChI=1S/C8H15NO3/c1-7(2)8(9,3-4-12-7)5-6(10)11/h3-5,9H2,1-2H3,(H,10,11)

InChI Key

KSXXUEWQVLLYHH-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CCO1)(CC(=O)O)N)C

Origin of Product

United States

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